18-Methylicosan-1-ol
Description
18-Methylicosan-1-ol (IUPAC name: 18-Methyleicosan-1-ol) is a branched long-chain fatty alcohol with a 20-carbon backbone, a hydroxyl group at the terminal carbon (C1), and a methyl branch at the 18th carbon (C18). Its molecular formula is C₂₁H₄₄O, and its molecular weight is 312.58 g/mol. Structurally, it belongs to the family of aliphatic alcohols, which are characterized by their hydrocarbon chains and hydroxyl functional groups.
Such compounds are typically used in industrial applications, including surfactants, lubricants, and cosmetics, due to their amphiphilic nature and solubility profiles .
Properties
Molecular Formula |
C21H44O |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
18-methylicosan-1-ol |
InChI |
InChI=1S/C21H44O/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22/h21-22H,3-20H2,1-2H3 |
InChI Key |
JVFQCAXVWLGMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Physical Properties of Selected Fatty Alcohols
*Extrapolated based on structural analogs.
- Chain Length and Branching Effects: Longer chains (e.g., 18-Methylicosan-1-ol vs. dodecan-1-ol) increase molecular weight and boiling points due to stronger van der Waals interactions. However, branching (as in 18-Methylicosan-1-ol) reduces boiling points compared to linear isomers (e.g., 1-octadecanol) by decreasing surface area . Melting points rise with chain length but decrease with branching. For example, 18-Methylicosan-1-ol (branched 20C) likely has a lower melting point than a linear 20C alcohol but higher than 1-octadecanol (18C linear) . Water solubility decreases with chain length. 6-Methyloctan-1-ol (8C branched) shows higher solubility than 18-Methylicosan-1-ol due to its shorter chain .
Chemical Reactivity
- Oxidation : All primary alcohols oxidize to carboxylic acids. However, steric hindrance near the hydroxyl group (e.g., in 6-methyloctan-1-ol) may slow reactivity. In 18-Methylicosan-1-ol, the distant methyl branch (C18) likely has minimal impact on C1 hydroxyl reactivity .
- Esterification : Reactivity with acids to form esters is comparable across linear and branched alcohols, though reaction rates may vary with solubility and steric factors .
Table 2: Toxicity and Regulatory Status
*Inferred from structural analogs.
- Toxicity Trends: Longer-chain alcohols (e.g., 1-octadecanol) generally exhibit lower acute toxicity but higher persistence in the environment. The EPA’s designation of 1-octadecanol as a low-priority substance suggests a favorable safety profile for long-chain alcohols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
